Product packaging for Ethyl 2-methylthiazole-5-carboxylate(Cat. No.:CAS No. 79836-78-5)

Ethyl 2-methylthiazole-5-carboxylate

Cat. No.: B1316469
CAS No.: 79836-78-5
M. Wt: 171.22 g/mol
InChI Key: ORCQTMZHDQSNOJ-UHFFFAOYSA-N
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Description

Historical Context of Thiazole (B1198619) Derivatives in Chemical Research

The journey into the world of thiazole chemistry began in the late 19th century. A pivotal moment was in 1887 when the German chemist Arthur Hantzsch reported a method for synthesizing thiazoles by reacting α-haloketones with thioamides. synarchive.comwikipedia.org This reaction, now known as the Hantzsch thiazole synthesis, became a fundamental method for creating the five-membered heterocyclic thiazole ring and opened the door for extensive research into its derivatives. synarchive.comwikipedia.orgthieme.de

The biological importance of the thiazole ring was uncovered in the early 20th century with the study of beriberi. karger.com The disease was found to be caused by a deficiency of a crucial nutrient, which was isolated in 1926 and synthesized in 1936. karger.comresearchgate.net This compound, named thiamine, or vitamin B1, was identified as containing a thiazole ring linked to a pyrimidine (B1678525) ring, highlighting the role of this heterocycle in essential biological processes. researchgate.netbris.ac.uknih.gov

Further cementing the importance of thiazole derivatives was the discovery of penicillin's structure. Though discovered in 1928, its complex chemical structure was not fully elucidated until 1945 by Dorothy Hodgkin using X-ray crystallography. futurelearn.com This groundbreaking work revealed a core structure that includes a thiazolidine (B150603) ring (a saturated analog of thiazole) fused to a β-lactam ring, a feature essential for its antibacterial activity. futurelearn.comwikipedia.orgresearchgate.net

In the 1930s, the development of sulfonamide antibiotics brought another thiazole derivative to the forefront of medicine: sulfathiazole. patsnap.comdannypolishchuk.com As one of the early sulfa drugs, it was widely used to treat bacterial infections before the advent of more advanced and less toxic antibiotics. patsnap.comwikipedia.orgdrugbank.com These key discoveries established thiazole derivatives as a cornerstone in the history of medicinal and synthetic chemistry.

Significance of Sulfur- and Nitrogen-Containing Heterocycles in Medicinal and Synthetic Chemistry

Heterocyclic compounds containing both sulfur and nitrogen, such as thiazoles, represent a class of molecules with profound importance in chemistry. tandfonline.com The thiazole ring is a versatile scaffold found in numerous pharmacologically active compounds, both natural and synthetic. ijper.orgnih.gov Its unique structure is a key component in a variety of therapeutic agents.

The biological relevance of the thiazole nucleus is demonstrated by its presence in a wide array of marketed drugs. These include the antimicrobial sulfathiazole, the antibiotic penicillin, the antiretroviral ritonavir, the anti-inflammatory meloxicam, and the antineoplastic agent bleomycin. ijper.orgwikipedia.org Derivatives of thiazole have been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. ijper.orgnih.gov

In synthetic chemistry, thiazole derivatives serve as crucial building blocks for the creation of more complex molecules and fused heterocyclic systems. nih.govneliti.com The reactivity of the thiazole ring allows for modifications at various positions, enabling chemists to design and synthesize novel compounds with tailored properties for pharmaceutical and materials science applications. nih.gov For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate is a well-known intermediate for synthesizing medicinally important agents. tandfonline.com

Structural Features and Classification of Ethyl 2-Methylthiazole-5-carboxylate within Thiazolecarboxylates

This compound is an organic compound belonging to the family of thiazolecarboxylates. Its structure is defined by a central five-membered thiazole ring containing a sulfur atom at position 1 and a nitrogen atom at position 3.

Key structural features include:

A methyl group (-CH₃) attached to the carbon at position 2 of the thiazole ring.

An ethyl carboxylate group (-COOCH₂CH₃) attached to the carbon at position 5.

This specific arrangement of substituents on the thiazole core places it within the class of 2,5-disubstituted thiazole derivatives. As a thiazolecarboxylate, it is characterized by the presence of an ester functional group directly attached to the heterocyclic ring.

PropertyData
Molecular Formula C₇H₉NO₂S chemsynthesis.comsigmaaldrich.com
Molecular Weight 171.22 g/mol chemsynthesis.comsigmaaldrich.com
Appearance Colorless or pale yellow liquid / solid sigmaaldrich.comechemi.com
SMILES String O=C(OCC)C1=CN=C(C)S1 sigmaaldrich.com
InChI Key ORCQTMZHDQSNOJ-UHFFFAOYSA-N sigmaaldrich.com

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a synthetic intermediate and as a scaffold for developing new biologically active molecules. Synthetic routes for its preparation have been developed, often utilizing variations of the Hantzsch thiazole synthesis. One documented method involves the reaction of ethanethioamide with ethyl 2-chloro-3-oxopropanoate. echemi.com

A significant area of research is the synthesis of derivatives for pharmacological screening. For example, a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and evaluated for their fungicidal and herbicidal activities. researchgate.net This demonstrates the use of the thiazolecarboxylate core as a template for creating new potential agrochemicals.

Furthermore, the structural motif of this compound is found within more complex pharmaceutical agents. For instance, it is a key precursor in some synthetic routes for Febuxostat, a medication used to treat gout. The synthesis of Febuxostat intermediates, such as 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester, highlights the industrial relevance of this chemical scaffold. google.com Research continues to explore the modification of this and related thiazolecarboxylates to generate new compounds with potential therapeutic applications, including anticancer and antimicrobial agents. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S B1316469 Ethyl 2-methylthiazole-5-carboxylate CAS No. 79836-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCQTMZHDQSNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510392
Record name Ethyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79836-78-5
Record name Ethyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-1,3-thiazole-5-carboxylate
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Synthetic Methodologies for Ethyl 2 Methylthiazole 5 Carboxylate and Its Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing ethyl 2-methylthiazole-5-carboxylate and its analogs typically involve sequential reactions, which can be characterized by their step-wise nature. These routes, while foundational, are often associated with longer reaction times and more complex purification processes.

One of the fundamental methods for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid. This reaction involves treating 2-methyl-1,3-thiazole-5-carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process where the alcohol, often used in excess or as the solvent, shifts the equilibrium towards the formation of the ester. masterorganicchemistry.com The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of the ethanol molecule attacks this carbon, leading to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting species yields the final ester product, this compound. masterorganicchemistry.com

Multi-step syntheses are common for constructing the thiazole (B1198619) ring system from acyclic precursors. These pathways involve the sequential formation of key intermediates that ultimately cyclize to form the desired thiazole.

Multi-step Reaction Pathways

Advanced and Efficient Synthesis Procedures

The reaction conditions for the one-pot synthesis can be fine-tuned to optimize the yield and purity of the product. The table below summarizes the scope and yields of a one-pot reaction for the synthesis of various ethyl 2-substituted-4-methylthiazole-5-carboxylates.

EntryR Group on Thiourea (B124793)ProductYield (%)Melting Point (°C)
1H4a72.0178–179
2CH₃4b65.096–98
3C₂H₅4c68.092–93
4n-C₃H₇4d62.085–86
5C₆H₅4e75.0135–137
64-CH₃C₆H₄4f78.0142–143
74-CH₃OC₆H₄4g82.0155–156
84-ClC₆H₄4h71.0160–162
94-BrC₆H₄4i73.0168–170
104-FC₆H₄4j69.0158–160
113-CH₃C₆H₄4k76.0130–132
123-ClC₆H₄4l70.0145–147
132-CH₃C₆H₄4m72.0128–130
142-ClC₆H₄4n68.0138–140

Data adapted from a study on efficient one-pot synthesis. tandfonline.comtandfonline.com

This one-pot methodology not only offers higher yields but also simplifies the manipulation procedures, making it a more practical and environmentally friendly approach for the synthesis of this compound and its derivatives. tandfonline.comtandfonline.comresearchgate.net

Synthesis via Photolysis of Dihydroisoxazole (B8533529) Derivatives

An alternative, non-classical route to thiazole-5-carboxylate esters involves the photolysis of dihydroisoxazole derivatives. researchgate.net Specifically, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in acetonitrile, in the presence of thioamides and a catalytic amount of trifluoroacetic acid, yields 2-substituted thiazole-5-carboxylate esters in moderate yields of 40–60%. researchgate.net This photochemical reaction proceeds through the formation of an imino-carbene intermediate, which is generated by the loss of carbon dioxide from the dihydroisoxazole ring upon irradiation. researchgate.net The subsequent addition of a thioamide to this carbene leads to the formation of the desired thiazole ring. researchgate.net In the absence of the acid catalyst, intermediate vinyl thioesters can be isolated, providing insight into the reaction mechanism. researchgate.net

Industrial Scale Production Methods

For the large-scale production of ethyl 2-amino-4-methylthiazole-5-carboxylate, a key intermediate for various pharmaceuticals, efficiency, cost-effectiveness, and safety are paramount. tandfonline.comgoogle.com One patented industrial method involves reacting ethyl 2-chloroacetoacetate with thiourea in an ethanol solvent containing sodium carbonate. google.com This process is designed to be straightforward and high-yielding. The reaction is typically heated to 60-70 °C for about 5 to 5.5 hours. After the reaction, the solvent is partially removed, and the product is precipitated by adjusting the pH with a caustic soda solution. google.com This method boasts a product yield of over 98% and is suitable for industrial production, avoiding the complexities and potential hazards of other reagents like iodine or microwave irradiation which are not ideal for large-scale manufacturing. tandfonline.comgoogle.com Another process developed for industrial applicability focuses on producing a highly pure final product by preparing its hydrochloride salt, which facilitates purification and is suitable for subsequent steps in pharmaceutical synthesis. google.com

Table 2: Industrial Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Reactants Solvent Key Conditions Yield
Ethyl 2-chloroacetoacetate, Thiourea, Sodium Carbonate Ethanol 60-70 °C, 5-5.5 hours, pH adjustment >98% google.com

Synthesis of Key Intermediates and Precursors

Ethyl 2-bromo-3-oxobutanoate is a crucial intermediate in the Hantzsch thiazole synthesis, the traditional route for preparing many thiazole derivatives. researchgate.nettandfonline.com It is typically synthesized by the bromination of ethyl acetoacetate (B1235776). tandfonline.com A common laboratory procedure involves dissolving ethyl acetoacetate in a suitable solvent, such as ethyl acetate (B1210297), and maintaining cool conditions (5-10°C) while the brominating agent is added. figshare.com N-bromosuccinimide (NBS) is a frequently used brominating agent for this transformation. tandfonline.com The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water to remove byproducts, and the organic layer containing the desired product is dried and concentrated to yield crude ethyl 2-bromo-3-oxobutanoate. figshare.com

Role of Thiourea and its N-Substituted Derivatives

The Hantzsch synthesis is a versatile method for producing 2-aminothiazoles, which are key precursors and analogues of this compound. mdpi.com The process involves the reaction of an α-haloketone with thiourea or its N-substituted derivatives. tandfonline.comresearchgate.net For the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a common starting material is ethyl acetoacetate. This is first halogenated, typically with N-bromosuccinimide (NBS), to form an intermediate like ethyl 2-bromo-3-oxobutanoate. tandfonline.comtandfonline.com This intermediate then undergoes cyclization with thiourea. tandfonline.comtandfonline.com

The use of N-substituted thioureas allows for the introduction of various groups at the 2-amino position of the thiazole ring. tandfonline.comtandfonline.com The reaction accommodates N-alkyl, N-allyl, and N-aryl substituted thioureas. tandfonline.com Generally, N-alkyl and N-allyl thioureas provide good yields, comparable to unsubstituted thiourea. tandfonline.com However, the reaction time is often longer for substituted thioureas. tandfonline.com For N-aryl thioureas, the electronic properties of the substituents on the phenyl ring influence the reaction yield; electron-donating groups tend to provide higher yields, while electron-withdrawing groups result in lower yields. tandfonline.com

EntryThiourea DerivativeSubstituent (R)Yield (%)
1ThioureaH85
2N-MethylthioureaCH₃86
3N-AllylthioureaCH₂CH=CH₂83
4N-PhenylthioureaC₆H₅72
5N-(4-Methoxyphenyl)thiourea4-OCH₃C₆H₄75
6N-(4-Chlorophenyl)thiourea4-ClC₆H₄61

This table presents the yields for the one-pot synthesis of various ethyl 2-(substituted-amino)-4-methylthiazole-5-carboxylates, demonstrating the impact of different N-substituted thioureas. tandfonline.com

Derivatization Strategies of this compound

The thiazole ring is a versatile scaffold that can be modified at several positions to generate a library of derivatives with diverse chemical properties. nih.gov

Modification at the 2-Position of the Thiazole Ring

The substituent at the 2-position of the thiazole ring is crucial and can be varied to fine-tune the molecule's properties. nih.gov While the direct modification of the 2-methyl group can be challenging, the 2-position is often functionalized by selecting the appropriate thioamide during the Hantzsch synthesis. For instance, using thioacetamide (B46855) instead of thiourea with an α-haloketone yields a 2-methylthiazole. wikipedia.org

For derivatives synthesized using thiourea, the resulting 2-amino group serves as a versatile handle for further modifications. nih.gov This amino group can undergo acylation with various acyl chlorides to produce a range of N-substituted amide derivatives. nih.gov Furthermore, N-alkylation of the amide or the thiazole nitrogen can be performed to introduce additional diversity. acs.org For example, N-methylation reactions have been used to create isomers with methyl groups on either the amide nitrogen or the thiazole ring nitrogen, which can significantly impact the molecule's properties. acs.org

Synthesis of Thiazole-1,2,3-triazole Hybrids via Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, provides an efficient method for creating complex molecular architectures by joining different heterocyclic rings. organic-chemistry.orgresearchgate.net This strategy has been employed to synthesize thiazole-1,2,3-triazole hybrids.

The synthesis begins with a functionalized thiazole precursor. For example, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate can be reacted with propargyl bromide to introduce an alkyne group. ajgreenchem.com This alkyne-functionalized thiazole derivative then undergoes a 1,3-dipolar cycloaddition reaction with various substituted phenyl azides. ajgreenchem.com This "click" reaction proceeds smoothly in a solvent like DMF to yield a library of thiazole-1,2,3-triazole hybrids. ajgreenchem.com The resulting hybrid molecules link the thiazole and triazole rings through a stable ether linkage. ajgreenchem.com

Reaction Scheme: Synthesis of Thiazole-Triazole Hybrids ajgreenchem.com

Alkylation: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate + Propargyl Bromide → Ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate.

Cycloaddition (Click Chemistry): The alkyne product from step 1 + Substituted Phenyl Azide → Ethyl 2-(3-formyl-4-((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate.

Development of Schiff Bases from Amino-Thiazole Carboxylates

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (-C=N-). They are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. Ethyl 2-amino-4-methylthiazole-5-carboxylate and its analogues are excellent substrates for the formation of Schiff bases due to the presence of the primary amino group at the 2-position. nih.govresearchgate.net

The synthesis is typically a straightforward acid-catalyzed condensation reaction. The 2-aminothiazole (B372263) derivative is reacted with a selected aromatic or heteroaromatic aldehyde in a suitable solvent, often with a few drops of a catalyst like glacial acetic acid. researchgate.net The reaction mixture is heated to drive the condensation, which involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine bond. This method allows for the synthesis of a wide array of Schiff base derivatives by varying the aldehyde reactant. nih.govsjpas.comsjpas.com These reactions have been shown to produce compounds with good yields.

Aldehyde ReactantResulting Schiff Base Substituent (at imine)Yield (%)
BenzaldehydePhenyl85
4-Hydroxybenzaldehyde4-Hydroxyphenyl89
4-Chlorobenzaldehyde4-Chlorophenyl82
4-Nitrobenzaldehyde4-Nitrophenyl80
2-Hydroxybenzaldehyde2-Hydroxyphenyl88

This table shows representative yields for the synthesis of Schiff bases from an ethyl 2-aminothiazole-4-carboxylate precursor and various substituted benzaldehydes. researchgate.net

Chemical Reactivity and Transformation Studies of Ethyl 2 Methylthiazole 5 Carboxylate

Reactions Involving the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which dictate its reactivity. The electron distribution in the ring makes certain positions susceptible to specific types of chemical attack. In the thiazole ring, the C2 position is the most electron-deficient, while the C5 position is comparatively electron-rich. nih.gov

Due to the electron-deficient nature of the C2-position, the thiazole ring system is vulnerable to nucleophilic attack at this site. nih.gov For nucleophilic substitution to occur on the thiazole ring of Ethyl 2-methylthiazole-5-carboxylate, a leaving group, typically a halogen, must be present. While the parent molecule does not have such a group, derivatives like ethyl 2-bromo-4-methylthiazole-5-carboxylate can undergo nucleophilic substitution. In these reactions, a strong nucleophile displaces the halogen atom. nih.gov

An example of this reactivity involves the formation of an organometallic reagent. The reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with a Grignard reagent such as iPrMgCl·LiCl results in a magnesium-bromide exchange, positioning the metallic component at the C2 position. This newly formed thiazole-based Grignard reagent can then react with various electrophiles. researchgate.net Thiazoles are also known to undergo intramolecular nucleophilic substitution reactions. nih.gov

Table 1: Nucleophilic Substitution Reaction Example

Starting Material Reagent Product Type Reference

Reactions of the Ester Functional Group

The ethyl ester at the C5 position undergoes typical carboxyl ester reactions, including reduction to an alcohol and hydrolysis to a carboxylic acid.

The ester group of this compound can be reduced to a primary alcohol. chemicalbook.com This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). chemicalbook.comresearchgate.net Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. chemicalbook.comresearchgate.net The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This process ultimately cleaves the acyl-oxygen bond, converting the ester into two alcohol molecules: the primary alcohol derived from the acyl portion and ethanol (B145695) from the ethyl portion. chemicalbook.com In this specific case, the product is (2-methyl-1,3-thiazol-5-yl)methanol.

Table 2: Reduction of this compound

Reagent Product Reaction Type Reference

The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, 2-methylthiazole-5-carboxylic acid. This reaction can be carried out under either acidic or basic conditions. researchgate.net

Acid-Catalyzed Hydrolysis : In the presence of a catalytic amount of a strong acid (e.g., H₂SO₄) and an excess of water, the ester is converted to the carboxylic acid and ethanol. The reaction is an equilibrium process, and the use of excess water drives it toward the hydrolysis products. researchgate.net The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. researchgate.net

Base-Promoted Hydrolysis (Saponification) : Using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH), results in the formation of the sodium salt of the carboxylic acid (sodium 2-methylthiazole-5-carboxylate) and ethanol. nih.gov This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide ion generated, which is energetically favorable. researchgate.netnih.gov Subsequent acidification of the reaction mixture is required to obtain the free 2-methylthiazole-5-carboxylic acid. nih.gov

Table 3: Hydrolysis of this compound

Conditions Intermediate Product Final Product (after workup) Reference
H₂O, H⁺ (catalytic) - 2-Methylthiazole-5-carboxylic acid researchgate.net

Oxidation Reactions and Products

The thiazole ring and its substituents can undergo various oxidation reactions, depending on the oxidizing agent and reaction conditions. Potential sites for oxidation include the ring's sulfur and nitrogen atoms as well as the methyl group at the C2 position.

Side-Chain Oxidation : The methyl group at the C2 position can be oxidized. Studies on the related compound 2-methylbenzothiazole (B86508) have shown that gas-phase oxidation by hydroxyl radicals leads to the attack on the methyl group, forming an aldehyde as a stable product. nih.govresearchgate.net This suggests that under specific oxidative conditions, the methyl group of this compound could be converted to a formyl group.

Ring Oxidation : The heteroatoms in the thiazole ring can also be targets of oxidation.

N-Oxidation : The ring nitrogen can be oxidized to form an aromatic thiazole N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org

S-Oxidation : Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxide (B87167) or sulfone derivatives. wikipedia.org

Oxidative Ring-Opening : Under harsher oxidative conditions, the thiazole ring itself can be cleaved. For instance, benzothiazole (B30560) derivatives react with magnesium monoperoxyphthalate (MMPP) in alcohol solvents, resulting in an oxidative ring-opening to yield acyl aminobenzene sulfonate esters. scholaris.ca This indicates that the thiazole ring, despite its aromaticity, is susceptible to cleavage by potent oxidizing agents. scholaris.ca

Table 4: Potential Oxidation Reactions

Site of Oxidation Oxidizing Agent Potential Product(s) Reference
C2-Methyl Group OH radical Ethyl 2-formylthiazole-5-carboxylate nih.govresearchgate.net
Ring Nitrogen mCPBA This compound N-oxide wikipedia.org
Ring Sulfur mCPBA Thiazole sulfoxide/sulfone derivative wikipedia.org

Cyclization Reactions and their Mechanisms

While this compound is often the product of a cyclization reaction (e.g., Hantzsch synthesis), it can also serve as a starting material for the construction of more complex, fused heterocyclic systems. nih.govnih.gov These reactions typically involve either the functional groups attached to the ring or the ring atoms themselves.

Condensation Reactions : The methyl group at the C2 position is weakly acidic and can be deprotonated to form a nucleophile. This nucleophile can then participate in condensation reactions with electrophiles such as aldehydes. thieme-connect.de This reaction is a key step in building larger molecular scaffolds attached to the thiazole core.

Intramolecular Cycloaddition : Derivatives of thiazoles can undergo intramolecular cycloaddition reactions to form fused ring systems. For example, appropriately substituted thiazolidine (B150603) derivatives (the reduced form of thiazole) have been used to generate mesoionic intermediates that undergo intramolecular 1,3-dipolar cycloadditions to create fused 1H-pyrrolo[1,2-c]thiazole structures. researchgate.net

Cycloaddition of the Thiazole Ring : The thiazole ring itself can participate in cycloaddition reactions, although this often requires high temperatures due to the stability of the aromatic ring. A notable example is the Diels-Alder reaction with alkynes, which, after the initial cycloaddition, is followed by the extrusion of the sulfur atom to yield a pyridine (B92270) derivative. wikipedia.org This represents a significant transformation of the heterocyclic core.

These cyclization strategies are crucial in medicinal chemistry for creating libraries of complex molecules, such as the synthesis of thiazolo[3,2-a]pyrimidine derivatives from related thiazole-5-carboxamides. nih.gov

Table 5: Cyclization Reactions Involving the Thiazole System

Reaction Type Reactant(s) Product Type Reference
Condensation 2-Methylthiazole derivative + Aldehyde Substituted vinylthiazole thieme-connect.de
Intramolecular 1,3-Dipolar Cycloaddition Thiazole-derived mesoionic species Fused pyrrolo[1,2-c]thiazole researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR analysis of ethyl 2-methylthiazole-5-carboxylate provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of the protons.

In a typical ¹H-NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the compound exhibits four characteristic signals. echemi.com The most downfield signal appears as a singlet at approximately 8.24 ppm, which is assigned to the proton at the C4 position of the thiazole (B1198619) ring (H-4). echemi.com The deshielding of this proton is due to the electronegativity of the adjacent sulfur and nitrogen atoms and the aromatic nature of the ring.

The ethyl ester moiety gives rise to two distinct signals. A quartet is observed around 4.27 ppm, corresponding to the two methylene (B1212753) protons (-CH₂-) of the ethyl group. echemi.com This splitting pattern arises from the coupling with the three adjacent methyl protons. These methyl protons (-CH₃) of the ethyl group appear as a triplet at approximately 1.27 ppm. echemi.com

Finally, the methyl group attached to the C2 position of the thiazole ring produces a sharp singlet at around 2.70 ppm. echemi.com This signal is a singlet because there are no adjacent protons to cause splitting.

The detailed assignments and characteristics of the ¹H-NMR signals are summarized in the table below.

Interactive Data Table: ¹H-NMR Chemical Shift Assignments for this compound
Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
8.24Singlet (s)1H-Thiazole ring proton (H-4)
4.27Quartet (q)2H7.2Ethyl ester methylene (-OCH₂CH₃)
2.70Singlet (s)3H-Thiazole methyl group (-CH₃)
1.27Triplet (t)3H7.1Ethyl ester methyl group (-OCH₂CH₃)

Data obtained in DMSO-d6 at 500 MHz. echemi.com

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum. Based on established chemical shift ranges for similar heterocyclic and ester-containing compounds, the expected signals can be predicted.

The carbon atom of the carbonyl group (C=O) in the ethyl ester is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm. The two quaternary carbons of the thiazole ring (C2 and C5) would also show significant downfield shifts due to their positions within the aromatic, heteroatomic ring. The C2 carbon, bonded to both sulfur and nitrogen, and the C5 carbon, bonded to sulfur and the carboxylate group, are expected in the 145-165 ppm and 120-130 ppm regions, respectively. The C4 carbon of the thiazole ring, bonded to a hydrogen atom, would likely resonate around 140-145 ppm.

The carbons of the ethyl group are expected at higher field strengths. The methylene carbon (-OCH₂) is influenced by the electronegative oxygen atom and would appear around 60-65 ppm. The methyl carbon of the ethyl group (-OCH₂C H₃) and the methyl carbon at the C2 position of the thiazole ring are expected in the more shielded, upfield region, typically between 14-20 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands.

A strong, prominent absorption band is anticipated in the region of 1710-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The presence of the thiazole ring should give rise to several bands, including C=N stretching vibrations, typically observed in the 1600-1650 cm⁻¹ range, and C=C stretching vibrations within the aromatic ring, usually found between 1450-1600 cm⁻¹. The C-O single bond stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the methyl and ethyl groups would be visible in the 2850-3000 cm⁻¹ range.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₉NO₂S, the calculated monoisotopic mass is 171.0354 Da. echemi.com

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecular ion [M+H]⁺. Experimental data shows this ion at a mass-to-charge ratio (m/z) of 172.0. echemi.com

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. The expected HRMS value for the [M+H]⁺ ion would be approximately 172.0427 Da (calculated for [C₇H₁₀NO₂S]⁺), confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectrometry

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. These transitions are associated with the conjugated π-system of the thiazole ring and the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms. Thiazole-containing compounds typically show strong absorptions in the UV region, and the presence of the carboxylate group can influence the position and intensity of these absorption maxima (λmax).

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is frequently used to monitor the progress of chemical reactions during its synthesis. For this compound, a mobile phase of 25% ethyl acetate (B1210297) in hexanes has been reported, yielding a retention factor (Rf) value of 0.7. echemi.com

For purification on a larger scale, flash column chromatography is employed. A mobile phase consisting of 6% ethyl acetate in hexanes has been successfully used to isolate the compound in high purity. echemi.com Furthermore, High-Performance Liquid Chromatography (HPLC) can be utilized for precise quantitative analysis to determine the final purity of the synthesized product. google.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and rapid chromatographic technique used to monitor the progress of chemical reactions and assess the purity of a sample. In the synthesis of this compound, TLC is employed to track the conversion of reactants to the final product. echemi.com The separation is based on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter under specific conditions.

For this compound, a specific TLC system has been documented to effectively monitor its formation during synthesis. echemi.com

ParameterConditionReference
Stationary PhaseSilica Gel echemi.com
Mobile Phase25% Ethyl Acetate in Hexanes echemi.com
Retention Factor (Rf)0.7 echemi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is extensively used for determining the purity of synthesized compounds like this compound and its derivatives. For instance, in the synthesis of a related compound, Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, HPLC was used to confirm a final purity of 98.5%. google.com

While specific HPLC parameters for this compound are not detailed in the provided literature, typical conditions can be inferred from methods developed for similar thiazole-containing molecules. researchgate.netnih.gov Reversed-phase chromatography using a C18 column is a common approach.

ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., Agilent ZORBAX SB-C18) researchgate.net
Mobile PhaseGradient elution with Acetonitrile and Water researchgate.net
Flow Rate~1.0 mL/min nih.gov
DetectorUV-Vis or Diode Array Detector (DAD) researchgate.netnih.gov
Column TemperatureAmbient to 30°C researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. kuleuven.be This method provides high sensitivity and selectivity, making it invaluable for confirming the molecular weight of a target compound and identifying impurities. kuleuven.be

In the analysis of this compound, mass spectrometry confirms the molecular identity by measuring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. echemi.com

ParameterValueReference
Ionization ModeElectrospray Ionization (ESI), Positive Mode nih.gov
Observed Ion[M+H]⁺ echemi.com
Measured m/z172.0 echemi.com
Theoretical Molecular Weight171.22 g/mol

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the column packing material (<2 μm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. While specific UPLC methods for this compound are not explicitly detailed, its applicability is noted for related thiazole derivatives. bldpharm.com UPLC systems, often coupled with mass spectrometry (UPLC-MS/MS), are ideal for high-throughput analysis and quantitative studies, demonstrating excellent accuracy, precision, and reproducibility. nih.gov The high recovery rates and negligible matrix effects observed in UPLC methods for similar analytes suggest its suitability for the rigorous analysis of this compound. nih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur are compared against the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check of purity and structural integrity. The empirical formula for this compound is C₇H₉NO₂S.

ElementSymbolAtomic Weight (g/mol)CountTotal Mass (g/mol)Theoretical Percentage (%)
CarbonC12.011784.07749.10%
HydrogenH1.00899.0725.30%
NitrogenN14.007114.0078.18%
OxygenO15.999231.99818.69%
SulfurS32.06132.0618.73%
Total 171.214 100.00%

Biological and Pharmacological Research Applications

Antimicrobial Activities

The emergence of drug-resistant microbial strains has necessitated the search for new and effective antimicrobial agents. Thiazole (B1198619) derivatives, including those synthesized from Ethyl 2-methylthiazole-5-carboxylate, have demonstrated a wide spectrum of activity against various pathogenic microorganisms.

Research has shown that compounds derived from this compound exhibit notable antibacterial properties, particularly against Gram-positive bacteria. In a study involving thirty different thiazole compounds, nineteen showed significant antibacterial potential. researchgate.netnih.gov One specific analog, designated 12f, demonstrated efficacy comparable to established antibiotics like ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) when tested against Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.gov

Further investigations into 2,4,5-polysubstituted thiazoles revealed that certain derivatives had inhibitory effects on Gram-positive strains. kau.edu.sa Compounds 6d and 6f, for example, were found to be as potent as ampicillin against S. aureus. kau.edu.sa However, these particular derivatives showed no activity against the tested Gram-negative bacteria. kau.edu.sa In contrast, other studies on different series of thiazole derivatives, such as 5-methylthiazole (B1295346) based thiazolidinones and thiazole-quinolinium compounds, have reported broad-spectrum activity, showing significant inhibition of both Gram-positive and Gram-negative bacteria. nih.govnih.gov In some cases, the efficacy of these novel compounds surpassed that of ampicillin. nih.gov

The antibacterial activity of these compounds is influenced by their specific structural modifications. For instance, the introduction of an arylazo group or a coumarin (B35378) moiety has been observed to affect the antibacterial potency of the thiazole derivatives. cu.edu.eg

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound Series/DerivativeGram-Positive ActivityGram-Negative ActivityKey FindingsReference
Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives (e.g., 12f)Active (e.g., S. aureus, B. subtilis)Not specifiedAnalog 12f showed activity comparable to ampicillin and gentamicin. researchgate.netnih.gov
2,4,5-Polysubstituted Thiazoles (e.g., 6d, 6f)Active (e.g., S. aureus)InactiveCompounds 6d and 6f were equipotent to ampicillin against S. aureus. kau.edu.sa
5-Methylthiazole based ThiazolidinonesActiveActiveMajority of derivatives were more efficient than ampicillin. nih.gov
Thiazole-Quinolinium DerivativesActive (including MRSA)ActiveDemonstrated broad-spectrum, potent antibacterial activity. nih.gov

The antifungal potential of this compound derivatives has also been explored. In a study of thirty thiazole analogs, nine demonstrated moderate to weak activity against the fungal strain Candida albicans. researchgate.netnih.gov The most active antibacterial compound from this series, 12f, also exhibited moderate antifungal properties. nih.gov

Another study focusing on 2,4,5-polysubstituted thiazoles found that four of the synthesized compounds were able to exert some degree of antifungal activity against C. albicans. kau.edu.sa However, all of the tested compounds in this particular series were inactive against Aspergillus niger. kau.edu.sa Research into 5-methylthiazole based thiazolidinones has also indicated significant inhibition against various fungi. nih.gov

The thiazole scaffold is a component of various compounds investigated for antiviral efficacy, including activity against the Human Immunodeficiency Virus (HIV). Research into 2-trifluoromethylthiazole-5-carboxamides, which are structurally related to a known stilbene-based anti-HIV agent, has yielded promising results. nih.gov Two compounds from this class, GPS488 and GPS491, were found to be active against HIV, including strains resistant to existing antiretroviral drugs. nih.gov Their mechanism of action appears to involve the disruption of HIV-1 RNA processing. nih.gov

Other related heterocyclic structures, such as benzo[d]isothiazole hydrazones and pyrazolobenzothiazine-based hydrazones, have also been identified as active inhibitors of HIV-1. researchgate.netnih.gov The broader family of benzothiazole (B30560) derivatives has been reviewed as a source of potential antiviral agents, with activity reported against viruses like HIV and Herpes simplex virus type 1 (HSV-1). mdpi.com

Table 2: Anti-HIV Activity of Thiazole and Related Compounds

Compound ClassVirus TargetKey FindingsReference
2-Trifluoromethylthiazole-5-carboxamides (GPS488, GPS491)HIV-1 (including resistant strains)Active via alteration of HIV-1 RNA accumulation. GPS491 had an EC50 of 0.47 μM. nih.gov
Benzo[d]isothiazole HydrazonesHIV-1 (wild type and mutants)Showed good activity against wild type HIV-1. researchgate.net
Pyrazolobenzothiazine-based HydrazonesHIV-1Thirteen compounds were found to be active inhibitors with EC50 values <20 μM. nih.gov

Anticancer and Antitumor Research

The development of novel anticancer agents is a critical area of pharmaceutical research, and 2-aminothiazole (B372263) derivatives have emerged as a promising scaffold. nih.gov Compounds derived from this compound have been evaluated for their cytotoxic effects against a variety of human cancer cell lines.

Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate have been screened for anticancer activity against the National Cancer Institute's (NCI) panel of 60 human tumor cell lines. researchgate.netnih.gov One compound, 9b, demonstrated a broad spectrum of activity, inhibiting the growth of 29 different tumor cell lines. nih.gov Another derivative, 12f, also showed a wide range of activity against most of the tested subpanel tumor cell lines. kau.edu.sa Certain cancer cell lines, including non-small cell lung cancer (Hop-92), ovarian cancer (IGROV1), and melanoma (SK-MEL-2), exhibited particular sensitivity to some of the tested compounds. kau.edu.sa

More targeted studies have also been conducted. A series of novel thiazole/ethyl thiazole carboxylate-acetamide derivatives were tested against lung (A549), colon (Caco-2), and neuroblastoma (SHSY-5Y) cancer cells. researchgate.netdergipark.org.tr A compound designated 3g, which combines thiazole and thiazoline (B8809763) ester groups, was found to be highly effective and selective against the SHSY-5Y neuroblastoma cells. researchgate.netdergipark.org.tr Other research on different thiazole derivatives has confirmed cytotoxic effects against colon (HCT116), breast (MCF-7), and liver (HEPG2) cancer cell lines. ekb.eg

Table 3: Cytotoxic Activity of Thiazole Derivatives on Cancer Cell Lines

Compound Series/DerivativeTested Cancer Cell LinesKey FindingsReference
Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives (e.g., 9b)NCI 60 cell panelCompound 9b showed broad-spectrum activity against 29 of 60 cell lines. researchgate.netnih.gov
Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives (e.g., 3g)A549 (Lung), Caco-2 (Colon), SHSY-5Y (Neuroblastoma)Compound 3g was highly effective and selective against SHSY-5Y cells. researchgate.netdergipark.org.tr
2,4,5-Polysubstituted Thiazoles (e.g., 12f)NCI 60 cell panelCompound 12f displayed a broad spectrum of activity. Hop-92 (Lung), IGROV1 (Ovarian), SK-MEL-2 (Melanoma) were sensitive. kau.edu.sa
Novel Thiazole Derivatives (CP1, CP2)HCT116 (Colon), MCF-7 (Breast), HEPG2 (Liver)Compounds showed cytotoxic effects with IC50 values in the low microgram per milliliter range. ekb.eg

In addition to solid tumors, research has pointed towards the potential of thiazole derivatives in treating leukemia. nih.gov Specific 2-amino-thiazole derivatives have shown significant antiproliferative activity against human leukemia cell lines. nih.gov For example, one 2-amino-thiazole-5-carboxylic acid phenylamide derivative exhibited potent and selective activity against K563 leukemia cells. nih.gov Another compound demonstrated notable activity against the RPMI-8226 leukemia cell line, with a 50% growth inhibition (GI50) value of 0.08 µM. nih.gov

Potential as Dual Anticancer Antibiotics

The development of therapeutic agents that possess both anticancer and antimicrobial properties is a significant goal in medicinal chemistry. researchgate.net Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been identified as promising candidates for such dual-acting roles. researchgate.netnih.gov In one extensive study, thirty different thiazole compounds were synthesized and evaluated for their biological activities. nih.gov

Nineteen of these compounds showed distinct antibacterial potential, with a particular efficacy against Gram-positive bacteria. nih.gov Nine of the derivatives were also tested for their in vitro anticancer activity against the National Cancer Institute's (NCI) panel of 60 tumor cell lines. researchgate.netnih.gov From this research, several compounds were highlighted for their dual-action potential. nih.gov For instance, one derivative, designated as compound 9b, demonstrated a broad spectrum of anticancer activity against 29 of the 60 tested tumor cell lines. researchgate.netnih.gov Another analog, 12f, was found to be the most active antimicrobial agent in the study, with activity comparable to ampicillin and gentamicin sulfate against Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.gov Collectively, specific derivatives were identified as promising dual anticancer antibiotics, capable of both inhibiting malignant cell growth and combating bacterial infections. researchgate.netnih.gov

Compound DerivativeNoted Biological ActivitySource
Compound 9bBroad-spectrum anticancer activity against 29 of 60 NCI tumor cell lines. researchgate.net, nih.gov
Compound 12fMost active antimicrobial member, comparable to ampicillin and gentamicin sulfate against S. aureus and B. subtilis. researchgate.net, nih.gov
Compounds 4, 9b, 10b, 12fConsidered promising dual anticancer antibiotics. researchgate.net, nih.gov

Enzyme Inhibition Studies

The thiazole-5-carboxylate scaffold is a key structural motif in the design of various enzyme inhibitors.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.commdpi.com Overproduction of uric acid can lead to hyperuricemia and gout, making XO a key target for drug development. nih.govresearchgate.net Researchers have synthesized and evaluated a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as potential XO inhibitors. nih.gov

In in vitro studies, these derivatives showed significant inhibitory activity. nih.gov The presence of specific substituents on the benzamide (B126) portion of the molecule was found to be crucial for activity. For example, a derivative with a fluoro group at the para position (compound 5b) exhibited an IC₅₀ value of 0.57 μM, while a chloro-substituted derivative (compound 5c) had an IC₅₀ of 0.91 μM. nih.gov Enzyme kinetic studies revealed that compound 5b acts as a mixed-type inhibitor. nih.gov These findings underscore the potential of the thiazole-5-carboxylic acid framework for designing novel, non-purine XO inhibitors. nih.gov

Compound DerivativeTarget EnzymeIC₅₀ Value (μM)Source
2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (5b)Xanthine Oxidase0.57 nih.gov
2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid (5c)Xanthine Oxidase0.91 nih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, and selective inhibition of the COX-2 isoform is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov The thiazole structure has been explored as a scaffold for developing selective COX-2 inhibitors. nih.gov

A study focused on novel thiazole carboxamide derivatives evaluated their inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov The results showed that the synthesized compounds had potent inhibitory effects, with activity percentages against the COX-2 enzyme ranging from 53.9% to 81.5% at a 5 µM concentration. metu.edu.tr One of the most effective compounds, 2b, which features a t-butyl substituent, demonstrated potent inhibition of both COX-1 (IC₅₀ = 0.239 μM) and COX-2 (IC₅₀ = 0.191 μM). nih.govacs.org Another compound, 2a, showed high selectivity for COX-2 with a selectivity ratio of 2.766 and an IC₅₀ of 0.958 μM. nih.gov Molecular docking studies supported these findings, suggesting that certain derivatives could bind favorably to the COX-2 active site in a manner comparable to the selective drug celecoxib. metu.edu.tr

Compound DerivativeCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Ratio (COX-1/COX-2)Source
Compound 2a2.650.9582.77 nih.gov
Compound 2b0.2390.1911.25 nih.gov
Compound 2j~1.90.957~1.99 nih.gov

Protein Stabilization and Fluorescent Probe Applications

Specific research applications for this compound or its immediate derivatives in the areas of protein stabilization and as fluorescent probes are not extensively documented in publicly available literature. While related heterocyclic structures like benzothiazoles have been developed as fluorescent probes, direct evidence for this application using the this compound scaffold is not apparent. mdpi.com

Applications in Drug Development and Medicinal Chemistry

The core structure of this compound and its analogs is highly valued in medicinal chemistry for its versatility. smolecule.commedchemexpress.com

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a commercially available and widely used starting material for synthesizing more complex and biologically active molecules. smolecule.comnih.gov Its structure, featuring an amino group and an ethyl ester, allows for various chemical modifications, making it a versatile building block. smolecule.com

This compound serves as a key intermediate in the synthesis of a range of heterocyclic agents with potential antibacterial, antifungal, anti-HIV, and antitumor properties. smolecule.comgoogle.com For example, it has been used as the foundational component to create a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives that showed good anti-proliferative effects on human leukemia cells. mdpi.com In another study, it was the starting point for developing inhibitors of the kinesin HSET (KIFC1), a protein involved in cell division, by coupling it with various benzoic acid derivatives. nih.gov This adaptability makes the thiazole-5-carboxylate scaffold a valuable platform for the discovery of new therapeutic agents. smolecule.comnbinno.com

Exploration of Chemotherapeutic Effects on Parasites

Interaction with Biomolecules and Mechanisms of Action

Detailed mechanistic studies involving this compound are scarce. The available research on the interaction of thiazole derivatives with biomolecules provides insight into potential mechanisms that related compounds might share.

Binding to Enzyme Active Sites

Research on structurally related thiazole-5-carboxylate derivatives has demonstrated direct interaction with enzyme active sites. A notable example is the development of inhibitors for the kinesin HSET. These compounds, which feature a 2-(3-benzamidopropanamido) group instead of a 2-methyl group, were found to be competitive with ATP nih.gov. This suggests that they bind to the ATP-binding pocket within the HSET motor domain, thereby inhibiting its function nih.gov. Molecular docking studies on other thiazole derivatives have also been used to predict binding modes within the active sites of enzymes like COX-2 and 15-lipoxygenase researchgate.net. No specific enzyme binding studies for this compound have been reported.

Modulation of Biochemical Pathways

Thiazole-containing compounds have been shown to modulate various biochemical pathways, often linked to anti-inflammatory and antioxidant effects. For instance, a novel derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," was found to ameliorate hyperglycemia and hyperlipidemia in diabetic rats nih.gov. Its mechanism involved the modulation of oxidative stress pathways, evidenced by the restoration of antioxidant enzyme levels such as glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), and a reduction in the lipid peroxidation marker malondialdehyde (MDA) nih.gov. There is currently no available data describing the modulation of biochemical pathways by this compound.

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand like a thiazole (B1198619) derivative might interact with a biological target, such as an enzyme or receptor.

For the broader class of thiazole derivatives, molecular docking studies have been crucial in elucidating potential mechanisms of action. For instance, various N-arylthiazol-2-amines and their derivatives have been docked into the active sites of enzymes like α-glucosidase and β-glucosidase to understand their bonding modes and inhibitory potential. Similarly, docking studies on other thiazole carboxamide derivatives have been performed against targets like COX-1 and COX-2 enzymes to explain their inhibitory activities. nih.gov These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. These models are essential for predicting the activity of new, unsynthesized compounds.

Research on derivatives of the closely related compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate, has successfully employed 3D-QSAR analysis to understand the structure-activity relationship for antimicrobial activities. tandfonline.com In these studies, various models are developed to correlate the molecular properties of a series of compounds with their observed biological effects against different strains of bacteria and fungi. tandfonline.com

Prediction of Biological Activity and ADME Profiles

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound.

For various classes of thiazole derivatives, computational tools are used to predict their pharmacokinetic profiles. nih.gov These predictions often involve calculating parameters that align with Lipinski's rule of five and Veber's rule to estimate oral bioavailability and intestinal absorption. nih.gov For example, ADME prediction studies on new thiazole carboxamide derivatives have been conducted to evaluate their potential as successful drug candidates. nih.gov Similarly, in silico ADME analysis has been applied to benzothiazole-thiazole hybrids to identify lead molecules with favorable bioavailability. biointerfaceresearch.com These computational screens help to prioritize compounds for further experimental testing by filtering out those with predicted poor pharmacokinetic properties. nih.govbiointerfaceresearch.com

Structural Stability and Energy Balance Considerations

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the structural stability and energy balance of Ethyl 2-methylthiazole-5-carboxylate and its derivatives. These theoretical calculations are crucial for understanding the molecule's preferred geometric configurations and the energetic landscape it occupies.

Energy balance considerations in derivatives of this compound are often focused on the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. In studies of similar thiazole compounds, DFT calculations have been used to determine these energy levels and map the electron density distribution.

The following table presents representative data from DFT calculations on a closely related thiazole derivative, illustrating the typical energetic parameters considered in such analyses.

Computational ParameterRepresentative ValueSignificance
HOMO Energy -6.5 eVIndicates the electron-donating character of the molecule.
LUMO Energy -1.8 eVIndicates the electron-accepting character of the molecule.
HOMO-LUMO Gap (ΔE) 4.7 eVReflects the chemical stability and reactivity.
Dipole Moment 3.5 DInfluences intermolecular interactions and solubility.
Total Energy -850 HartreesRepresents the overall stability of the molecular structure.

Note: The data in this table is illustrative and based on computational studies of structurally similar thiazole derivatives. The exact values for this compound may vary.

These computational approaches allow for a detailed examination of how substitutions on the thiazole ring affect the electronic properties and, consequently, the structural stability and energy balance of the molecule. This information is invaluable for the rational design of new derivatives with desired chemical and biological properties.

Conformation Analysis for Bioactive States

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations that allow for optimal interaction with a biological target. Conformational analysis of this compound and its analogues is therefore essential for understanding their structure-activity relationships (SAR).

Computational methods, such as potential energy surface (PES) scans, are employed to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. These studies often reveal that certain conformations are energetically preferred, which may correspond to the bioactive conformation. For derivatives of this compound, it has been noted that the planarity of the core structure is often maintained, with flexibility introduced by substituents. researchgate.net

In the context of SAR, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools. tandfonline.com These methods correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. For these studies to be effective, a proper alignment of the molecules is necessary, which relies on an accurate understanding of their low-energy conformations.

The table below summarizes key torsional angles and their impact on the conformation of molecules similar to this compound, as determined by computational modeling.

Torsional AngleDescriptionPreferred Orientation (Degrees)Implication for Bioactive State
C(ring)-C(carbonyl)-O-C(ethyl) Rotation of the ethyl group relative to the carbonyl~180° (anti-periplanar)Affects steric interactions within a binding site.
S-C(ring)-C(carbonyl)-O Orientation of the ester group relative to the thiazole ring~0° or ~180° (syn- or anti-periplanar)Influences the overall planarity and dipole moment.

Note: The data in this table is representative and based on conformational analyses of analogous thiazole esters. The precise values for this compound would require specific computational studies.

By identifying the preferred conformations and understanding the energetic requirements for adopting other spatial arrangements, researchers can gain insights into the structural features that are critical for biological activity. This knowledge is instrumental in the design of new derivatives with enhanced potency and selectivity. The conformational flexibility of derivatives can be a crucial factor in their biological activity. nih.gov

Coordination Chemistry and Metal Ion Complexation

Synthesis of Metal Ion Complexes with Ethyl 2-Methylthiazole-5-carboxylate Analogs

While specific studies on the synthesis of metal ion complexes with this compound are not extensively documented in publicly available research, the coordination chemistry of the closely related ligand, thiazole-5-carboxylic acid, has been explored. This provides a strong model for the potential behavior of its ethyl ester derivative.

In one study, copper coordination polymers were successfully synthesized using thiazole-5-carboxylic acid (5-Htza). The reaction of 5-Htza with copper(II) nitrate (B79036) in the presence of 1,10-phenanthroline (B135089) resulted in a one-dimensional (1D) coordination polymer, [Cu2(5-tza)2(phen)2(NO3)2]. When methanol (B129727) was used as the solvent in the absence of a co-ligand, a two-dimensional (2D) network, [Cu(5-tza)2(MeOH)2], was formed. This 2D structure could be transformed into a three-dimensional (3D) framework, [Cu(5-tza)2]·H2O, upon the removal of the methanol molecules. worktribe.com

These syntheses demonstrate that the thiazole-5-carboxylate moiety can act as a versatile building block for constructing coordination polymers of varying dimensionalities. The specific structure obtained is influenced by factors such as the solvent system and the presence of ancillary ligands. It is plausible that this compound could participate in similar reactions, with the ethyl ester group potentially influencing the solubility and steric factors during complex formation.

Ligand Binding Affinity and Coordination Geometry

The binding of thiazole-5-carboxylate analogs to metal ions typically occurs through the nitrogen atom of the thiazole (B1198619) ring and the oxygen atoms of the carboxylate group. The specific coordination mode can vary, leading to different geometries of the resulting metal complexes.

In the case of the copper complexes with thiazole-5-carboxylic acid, X-ray diffraction studies revealed distinct coordination environments. worktribe.com The positioning of the carboxyl group at the 5-position of the thiazole ring allows it to act as a bridging ligand rather than a chelating one. This bridging capability is crucial in the formation of the extended polymer networks.

The geometry around the metal centers in these complexes is often distorted octahedral. For instance, in the 1D and 2D copper polymers, the copper ions are coordinated by nitrogen and oxygen atoms from the thiazole-5-carboxylate ligands, as well as from the co-ligands (1,10-phenanthroline or methanol) and nitrate anions where applicable. The ability of the thiazole nitrogen to act as a hydrogen-bond acceptor further stabilizes the supramolecular structures. worktribe.com

While direct data on the binding affinity of this compound is not available, the stability of the formed copper-thiazole-5-carboxylate polymers suggests a significant affinity between the ligand and the metal ion. The specific electronic and steric effects of the 2-methyl and 5-ethyl ester groups on this compound would be expected to modulate this affinity compared to the parent thiazole-5-carboxylic acid.

Table 1: Coordination Details of Copper(II) Complexes with Thiazole-5-carboxylic Acid

Complex Dimensionality Coordination Environment of Cu(II)
[Cu2(5-tza)2(phen)2(NO3)2] 1D Distorted octahedral
[Cu(5-tza)2(MeOH)2] 2D Distorted octahedral
[Cu(5-tza)2]·H2O 3D Distorted octahedral

Data sourced from Hull Repository. worktribe.com

Applications in Heavy Metal Remediation and Chelation

The ability of thiazole derivatives to coordinate with metal ions has led to their investigation for applications in heavy metal remediation. The presence of nitrogen and sulfur atoms in the thiazole ring makes these compounds effective at binding to heavy metal ions.

Research has shown that novel zinc metal-organic frameworks (MOFs) incorporating thiazole-containing ligands can efficiently remove heavy metal ions such as lead(II) (Pb²⁺) and mercury(II) (Hg²⁺) from water. In one study, a Zn-MOF with thiazole sites demonstrated a removal efficiency of over 97% for Pb²⁺ and 87% for Hg²⁺ within just three minutes. sigmaaldrich.com This high efficiency is attributed to the strong coordination interaction between the heavy metal ions and the nitrogen and sulfur atoms of the thiazole rings within the MOF structure. sigmaaldrich.com

In another approach, a thiazole derivative was grafted onto chitosan (B1678972) magnetite nanoparticles to create a sorbent for cadmium(II) (Cd²⁺) removal. This modified material showed a high capacity for cadmium sorption and was successfully applied to the treatment of contaminated groundwater. thermofisher.comnih.gov The effectiveness of this material is due to the chelating properties of the grafted thiazole moieties, which have a high affinity for cadmium ions. thermofisher.comnih.gov

These studies highlight the potential of materials functionalized with thiazole derivatives, such as this compound, for the remediation of heavy metal pollution. The ability to tailor the structure of the thiazole ligand could allow for the development of selective sorbents for specific heavy metal ions.

Table 2: Heavy Metal Removal Efficiency of Thiazole-Based Materials

Material Target Metal Ion Removal Efficiency Reference
Zn-MOF with thiazole sites Pb²⁺ >97% sigmaaldrich.com
Zn-MOF with thiazole sites Hg²⁺ 87% sigmaaldrich.com
Thiazole-grafted chitosan Cd²⁺ High sorption capacity thermofisher.comnih.gov

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Derivatives with Enhanced Biological Activities

The future of drug discovery centered on the ethyl 2-methylthiazole-5-carboxylate core lies in the rational design and efficient synthesis of new analogues with superior potency and specificity. Researchers are moving beyond traditional synthesis, employing innovative strategies to create structurally diverse libraries of compounds.

A primary approach involves molecular hybridization, where the thiazole (B1198619) moiety is combined with other pharmacologically active scaffolds to create hybrid molecules with potentially synergistic or dual activities. mdpi.com For instance, derivatives combining thiazole with pyrimidine (B1678525) or pyrazoline moieties have been synthesized and shown to possess enhanced antibacterial properties. jchemrev.com Synthetic strategies frequently utilize multi-component reactions, which allow for the construction of complex molecules in a single step, improving efficiency and yield. ekb.egnih.gov One-pot, three-component methods have been successfully used to generate novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives and thiazolo[2,3-e] mdpi.comjchemrev.comekb.egdiazaphosphole-6-carboxylates, which have been evaluated for their anticancer activities. nih.govresearchgate.netrsc.org

Modification at various positions of the thiazole ring is a key strategy for optimizing biological activity. For example, the synthesis of various 2,4,5-trisubstituted thiazoles is a continuing area of interest for developing more selective antimicrobial and anticancer agents. kau.edu.sa The introduction of different substituents, such as morpholine, sulfonamide, or carboxamide groups, has led to derivatives with potent inhibitory activity against specific enzymes like carbonic anhydrase and cyclooxygenase. rsc.orgacs.orgnih.gov These synthetic endeavors are increasingly guided by structure-activity relationship (SAR) studies, which help identify the chemical features crucial for biological effect. jchemrev.comekb.eg

Derivative ClassSynthetic StrategyTarget Biological ActivityReference(s)
Heteroaryl(aryl) ThiazolesMolecular HybridizationAntimicrobial mdpi.com
Benzothiazole-based ThiazolesOne-pot Three-component ReactionAntimicrobial ekb.eg
Thiazole-SulfonamidesMulti-step SynthesisAnticancer (Carbonic Anhydrase Inhibition) nih.gov
Thiazole CarboxamidesAmide Coupling ReactionsAnticancer, Anti-inflammatory (COX Inhibition) acs.orgresearchgate.net
Thiazolo[2,3-e] mdpi.comjchemrev.comekb.egdiazaphospholesOne-pot, Three-component Ultrasonic IrradiationAnticancer rsc.org

In-depth Mechanistic Studies of Biological Interactions

Understanding precisely how this compound derivatives interact with biological targets at a molecular level is crucial for their development as therapeutic agents. Future research is focused on moving beyond preliminary activity screening to conduct detailed mechanistic studies that elucidate their modes of action.

A significant area of investigation is enzyme inhibition. Thiazole derivatives have been identified as potent inhibitors of a wide range of enzymes critical to disease progression.

Antimicrobial Targets: Docking studies suggest that the antibacterial action of certain thiazole derivatives may stem from the inhibition of enzymes like E. coli MurB, while their antifungal activity is potentially due to the inhibition of 14a-lanosterol demethylase. mdpi.com

Anticancer Targets: A major focus is the inhibition of protein kinases, which are often dysregulated in cancer. Derivatives have shown potent, nanomolar inhibition of kinases such as B-RAFV600E, Glycogen synthase kinase-3 (GSK-3), and cyclin-dependent kinases (CDKs). nih.gov Other key anticancer targets include cyclooxygenase (COX) enzymes, with some derivatives showing selective inhibition of COX-1 or COX-2. acs.orgnih.gov Carbonic anhydrases (CAs), particularly the tumor-associated CA-IX isoform, are another important target, with thiazole-sulfonamide derivatives showing strong binding affinity. nih.gov

Other Enzymes: Research has also identified thiazole derivatives as inhibitors of sirtuins (e.g., SIRT2), kinesins (e.g., HSET/KIFC1), and cholinesterases, highlighting the broad enzymatic scope of this scaffold. nih.govmdpi.comresearchgate.net

Beyond direct enzyme inhibition, studies are exploring other mechanisms. In cancer research, derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines, representing alternative pathways for their cytotoxic effects. nih.govmdpi.com For example, one potent derivative was found to increase early-stage apoptosis in MCF-7 breast cancer cells by over 40-fold compared to untreated cells. mdpi.com Future work will likely involve advanced biochemical and cell-based assays to validate these predicted mechanisms and identify novel biological targets.

Derivative TypeTarget Enzyme/PathwayDisease AreaIC50 / Ki ValueReference(s)
Thiazole CarboxamideCOX-2Cancer / Inflammation0.191 µM acs.org
Thiazole-SulfonamideCarbonic Anhydrase IXCancerN/A (Strong Binding Score) nih.gov
Phenyl Sulfonyl ThiazoleB-RAFV600E KinaseCancer23.1 nM nih.gov
Thiazole DerivativeGSK-3βCancer0.29 nM nih.gov
2-aminothiazole (B372263) derivativeCarbonic Anhydrase IN/A2.661 µM researchgate.net
5-thiazol-based thiazolidinoneCOX-1InflammationSuperior to Naproxen nih.gov

Clinical Translation Potential of this compound Derivatives

A critical future direction is bridging the gap between promising preclinical data and clinical application. While the direct subject of this article, this compound, is a building block, its derivatives have demonstrated significant potential that merits further investigation for therapeutic development. The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, being a core component of numerous FDA-approved drugs, including the anticancer agent Dasatinib. nih.govsemanticscholar.org This precedent enhances the clinical translation potential of novel, highly active derivatives.

The potent biological activities observed in vitro are a primary driver for clinical interest. Many derivatives exhibit efficacy in the low micromolar to nanomolar range against various cancer cell lines and microbial pathogens. nih.govnih.gov Notably, some compounds have shown effectiveness against multidrug-resistant (MDR) bacterial strains and resistant cancer cells, addressing a major challenge in modern medicine. mdpi.comnih.govresearchgate.net

Furthermore, several studies have progressed to in vivo animal models, providing crucial data on efficacy and behavior in a whole-organism setting. For example, a class of substituted methoxylbenzoyl-aryl-thiazole (SMART) derivatives showed a promising tumor growth inhibitory effect in a mouse melanoma model with no observed toxicity. aacrjournals.org Another derivative demonstrated the ability to ameliorate hyperglycemia and hyperlipidemia in a diabetic rat model. nih.gov Such successful in vivo studies are a prerequisite for advancing a compound toward human clinical trials. The evaluation of pharmacological properties, including preliminary toxicity and pharmacokinetic profiles, will be essential in selecting the most viable candidates for further development. nih.gov

Advanced Computational Modeling for Drug Discovery

The design and discovery of this compound derivatives are increasingly being accelerated by advanced computational modeling techniques. These in silico methods provide deep insights into molecular interactions and predict pharmacological properties, allowing for a more rational, targeted approach to drug design and reducing the reliance on time-consuming and expensive traditional screening.

Molecular Docking: This is one of the most widely used techniques to predict the binding orientation and affinity of a synthesized compound within the active site of a target protein. It has been extensively applied to study the interactions of thiazole derivatives with enzymes like carbonic anhydrase, COX, protein kinases, and microbial enzymes, helping to explain their inhibitory mechanisms. mdpi.comekb.egnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to build statistical models that correlate the physicochemical properties of molecules with their biological activities. rsc.orgtandfonline.com These models provide valuable information for designing new derivatives with improved potency.

Pharmacokinetic (ADMET) Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.govtandfonline.com This early assessment of "drug-likeness" helps prioritize compounds with favorable profiles for synthesis and further testing, minimizing late-stage failures. nih.gov

Virtual Screening and Advanced Simulations: Virtual screening of large compound libraries against a biological target can rapidly identify potential hit compounds. mdpi.com More advanced methods like Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are also being used to investigate the electronic properties of molecules and the conformational stability of ligand-protein complexes over time, providing a more dynamic picture of the binding event. rsc.orgtandfonline.commdpi.com

Computational MethodApplication in Thiazole ResearchPurposeReference(s)
Molecular DockingPredicting binding modes in enzymes (e.g., COX, CAs, Kinases)Elucidate mechanism of action, guide lead optimization mdpi.comrsc.orgacs.org
3D-QSAR (CoMFA/CoMSIA)Correlating structure with antimicrobial activityGuide design of more potent antimicrobial agents tandfonline.com
In Silico ADMET ScreeningPredicting drug-like properties of new derivativesPrioritize compounds with favorable pharmacokinetics nih.govnih.govtandfonline.com
Virtual ScreeningIdentifying potential VEGFR-2 inhibitors from a libraryHit identification mdpi.com
MD SimulationsEvaluating the stability of ligand-enzyme complexesConfirm binding stability and interactions rsc.orgmdpi.com

Exploration of New Application Areas in Chemical and Biological Sciences

While much of the research on this compound derivatives has focused on antimicrobial and anticancer applications, future investigations are poised to explore a wider range of uses in both biological and chemical sciences. The structural versatility of the thiazole scaffold makes it amenable to targeting a diverse array of biological processes.

One emerging area is the development of agents for metabolic disorders. A novel derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, was shown to improve insulin (B600854) sensitivity and correct hyperlipidemia in diabetic rats, suggesting a potential therapeutic role in managing type 2 diabetes. nih.gov The inhibition of certain enzymes by thiazole derivatives also points to new therapeutic possibilities. For example, inhibitors of sirtuins could be explored for neurodegenerative diseases, while carbonic anhydrase inhibitors have established applications in treating glaucoma. rsc.orgmdpi.com

The development of dual-action or multi-target agents is another promising frontier. Researchers have synthesized bifunctional compounds designed to possess both anticancer and antimicrobial activities, which could be valuable in treating cancer patients who are often susceptible to infections. researchgate.netnih.gov

Beyond medicine, there is potential for application in agrochemicals. Preliminary bioassays have shown that certain ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate derivatives possess fungicidal activity against plant pathogens and some herbicidal activity, indicating a possible role in crop protection. researchgate.net The unique chemical properties of the thiazole ring also make it a candidate for incorporation into advanced organic materials, although this area remains less explored compared to its biological applications. nih.gov

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methylthiazole-5-carboxylate, and how are intermediates optimized for scalability?

this compound is typically synthesized via cyclocondensation reactions. For example, ethyl 2-aminothiazole-5-carboxylate can serve as a precursor in large-scale syntheses for structure-activity relationship (SAR) studies. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., aqueous ethanol), temperature (70–90°C), and catalyst-free conditions to improve yields . Key intermediates are characterized using 1H^1H NMR, 13C^{13}C NMR, and HRMS to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Essential techniques include:

  • 1H^1H NMR : Identifies proton environments (e.g., methyl groups at δ 1.3–1.5 ppm, ester carbonyls at δ 4.2–4.4 ppm).
  • 13C^{13}C NMR : Confirms carbons in the thiazole ring (δ 160–170 ppm) and ester functionalities (δ 165–175 ppm).
  • HRMS : Validates molecular ion peaks (e.g., [M + H]+^+) with mass accuracy < 5 ppm .
  • IR spectroscopy : Detects C=O stretches (~1700 cm1^{-1}) and aromatic C-N vibrations (~1500 cm1^{-1}) .

Q. How are solubility and stability profiles determined for this compound in experimental settings?

Solubility is assessed in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve:

  • pH-dependent degradation : Incubation in buffers (pH 1–13) at 37°C, monitored by HPLC.
  • Thermal stability : TGA/DSC analysis up to 300°C to identify decomposition points .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination?

For X-ray crystallography, the SHELX suite is widely used for refinement. Contradictions in electron density maps (e.g., disordered solvent molecules) are addressed by:

  • Twinned data refinement : Using SHELXL’s TWIN/BASF commands.
  • High-resolution data : Applying anisotropic displacement parameters for non-H atoms.
  • Validation tools : Rfree_{\text{free}} cross-checks and PLATON/ADDSYM for symmetry validation .

Q. How can 3D-QSAR models guide the design of this compound derivatives with enhanced bioactivity?

CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are employed to correlate structural features (e.g., steric bulk at position 4, electronic effects at position 5) with antimicrobial activity. Key steps include:

  • Alignment of derivatives : Using the database alignment method.
  • PLS regression : To generate contour maps highlighting favorable/unfavorable regions for activity .
  • Validation : Bootstrapping and cross-validation (q2^2 > 0.5) to ensure predictive power .

Q. What experimental designs mitigate challenges in regioselective functionalization of the thiazole ring?

Regioselectivity is controlled by:

  • Protecting groups : Temporary protection of the ester moiety to direct electrophilic substitution.
  • Catalysts : Pd-mediated cross-coupling for C-H activation at position 4 or 5.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient positions .

Q. How are antimicrobial activity assays optimized for thiazole derivatives to address false positives?

  • Serial dilution method : MIC (Minimum Inhibitory Concentration) determinations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Inclusion of reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks.
  • Time-kill assays : To distinguish bacteriostatic vs. bactericidal effects .

Methodological Considerations

Q. How is computational chemistry integrated into SAR studies of thiazole-based compounds?

  • Docking simulations : Targeting enzymes (e.g., C. albicans CYP51) to predict binding modes.
  • DFT calculations : Optimizing geometries (B3LYP/6-31G**) and calculating frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Storage : Refrigerated (2–8°C) in airtight containers under inert gas.
  • Handling : Use of fume hoods, anti-static equipment, and PPE (gloves, goggles).
  • Waste disposal : Neutralization with dilute NaOH followed by incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.